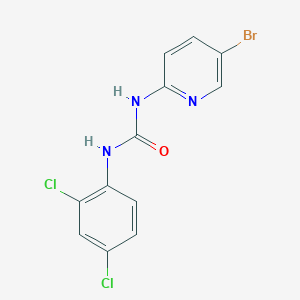
N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea
説明
N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea, also known as BR-DPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea exerts its effects by inhibiting specific proteins involved in various cellular processes. For example, in cancer cells, this compound has been shown to inhibit the activity of a protein called Aurora kinase, which is involved in cell division and proliferation. In the brain, this compound has been shown to target specific ion channels involved in neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. In the brain, this compound has been shown to modulate neuronal signaling and synaptic transmission. In agriculture, this compound has been shown to inhibit the growth of weeds by disrupting specific biochemical pathways.
実験室実験の利点と制限
N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea has several advantages for use in lab experiments, including its high potency and specificity for its target proteins. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea. In cancer research, further studies are needed to determine the efficacy and safety of this compound as a potential cancer treatment. In neuroscience, this compound could be used to study the function of specific ion channels and their role in various neurological disorders. In agriculture, further studies are needed to determine the potential of this compound as a herbicide and its impact on the environment.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea has been studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, this compound has been studied for its potential use as a tool to study the function of specific ion channels in the brain. In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for weed control.
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2N3O/c13-7-1-4-11(16-6-7)18-12(19)17-10-3-2-8(14)5-9(10)15/h1-6H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFONNSPZLZYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B3462654.png)
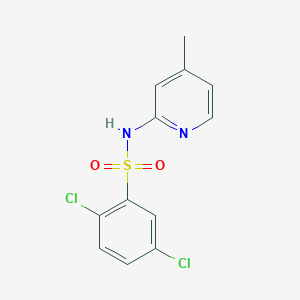
![ethyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3462670.png)
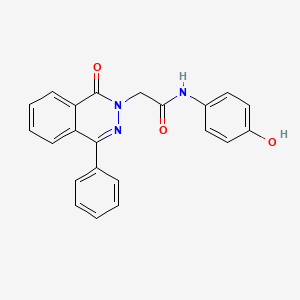

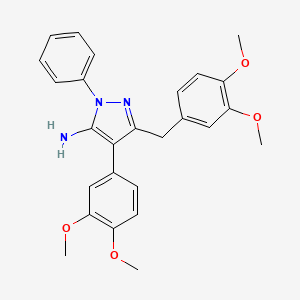
![5-{[(2-fluorophenyl)amino]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3462693.png)
![2-[(2-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3462701.png)

![N'-{5-bromo-1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B3462716.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B3462723.png)
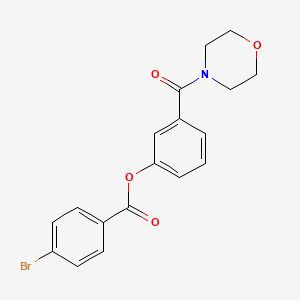

![N-(3-chlorophenyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B3462753.png)